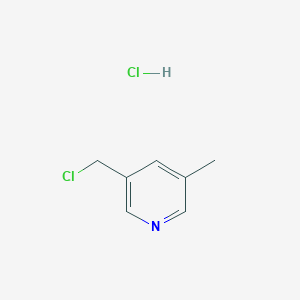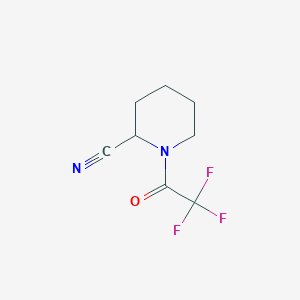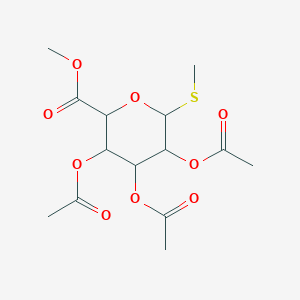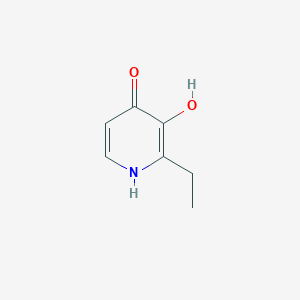
3-(Chloromethyl)-5-methylpyridine hydrochloride
説明
3-(Chloromethyl)-5-methylpyridine hydrochloride is a chemical compound that is related to various pyridine derivatives which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. Although the provided papers do not directly discuss 3-(Chloromethyl)-5-methylpyridine hydrochloride, they do provide insights into similar compounds and their synthesis, properties, and applications.
Synthesis Analysis
The synthesis of related pyridine compounds often involves chlorination reactions. For instance, 2-chloro-5-trichloromethylpyridine, a related compound, can be synthesized from 3-methylpyridine through photochemical chlorination . Another method includes the chlorination of 3-methylpyridine N-oxide using various chlorinating agents . These methods could potentially be adapted for the synthesis of 3-(Chloromethyl)-5-methylpyridine hydrochloride by altering the chlorination position and conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be determined using techniques such as X-ray diffraction, NMR, and DFT calculations . For example, the crystal structure of a phthalide derivative was analyzed using X-ray diffraction, indicating that it crystallizes in a monoclinic space group . Similarly, the conformation of a piperidin ring in a related compound was studied using NMR . These techniques could be applied to determine the molecular structure of 3-(Chloromethyl)-5-methylpyridine hydrochloride.
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, including reduction and kinetic resolution . The reduction of 3-hydroxypyridine with sodium borohydride in the presence of benzyl chloroformate leads to the formation of intermediates for the synthesis of pseudoconhydrine derivatives . The chemical reactivity of pyridine compounds can also be studied using theoretical calculations, such as molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be characterized using spectroscopic methods and computational chemistry. Vibrational frequencies, thermodynamic properties, and electronic properties such as HOMO and LUMO energies can be calculated using DFT methods . The thermal stability and phase transitions of these compounds can be investigated using techniques like TGA and DSC . These methods could be used to analyze the properties of 3-(Chloromethyl)-5-methylpyridine hydrochloride.
Relevant Case Studies
Case studies involving the purification and characterization of pyridine derivatives are relevant to understanding the properties of 3-(Chloromethyl)-5-methylpyridine hydrochloride. For example, the purification of 2-chloro-5-trichloromethylpyridine was achieved using preparative liquid chromatography, yielding a high-purity product . Another study used extraction, distillation, and column chromatography to purify photochlorinated products of 3-methylpyridine, achieving over 99% purity . These case studies demonstrate the practical approaches to purifying and analyzing pyridine derivatives.
科学的研究の応用
1. Role in Intermediate Synthesis
3-(Chloromethyl)-5-methylpyridine hydrochloride plays a crucial role as an intermediate in synthesizing various chemicals. For instance, it's involved in the synthesis of nicotine insecticides such as imidacloprid and acetamiprid (Fu-Ning Sang et al., 2020). Another study highlights its use in preparing 2-chloro-5-methylpyridine, an important compound in pharmaceutical and agricultural chemical industries (Zhao Bao, 2003).
2. In Chemical Synthesis Processes
Its significance extends to various chemical synthesis processes. For example, it's a part of the reaction in synthesizing 2,6-dimethyl-4-(trimethylstannyl)pyridine, showcasing its versatility in organic chemistry (Baldev Singh et al., 1990). Another study demonstrates its use in the acid-catalysed rearrangement of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines, indicating its potential in developing new synthetic pathways (T. L. Gilchrist et al., 1985).
3. In Photodimerization Research
The compound is also involved in photodimerization studies. A study on the ultraviolet irradiation of 2-aminopyridines and 2-pyridones, including 5-methylpyridines, shows its relevance in understanding the photochemical reactions and properties of pyridine derivatives (E. Taylor & R. O. Kan, 1963).
Safety and Hazards
特性
IUPAC Name |
3-(chloromethyl)-5-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6-2-7(3-8)5-9-4-6;/h2,4-5H,3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAHREJYXFDWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647216 | |
| Record name | 3-(Chloromethyl)-5-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-methylpyridine hydrochloride | |
CAS RN |
1007089-84-0 | |
| Record name | 3-(Chloromethyl)-5-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-5-methylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis method described in the research paper for 3-(Chloromethyl)-5-methylpyridine hydrochloride?
A1: The research paper [] focuses on a novel synthesis method for 3-(Chloromethyl)-5-methylpyridine hydrochloride, a key intermediate in the production of Rupatadine. The significance lies in its potential for industrial-scale production due to its cost-effectiveness. The method utilizes readily available starting materials and avoids expensive reagents or catalysts, making it a potentially more economical route for large-scale synthesis.
Q2: Could you elaborate on the specific steps involved in this synthesis method and their importance?
A2: The synthesis method described in the paper [] involves a few key steps:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B140574.png)



![4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B140587.png)
![Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B140595.png)
